

An In-depth Technical Guide to the Pharmacokinetic and Toxicological Profile of Tetrahydropalmatine

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Compound of Interest

Compound Name: *D-Tetrahydropalmatine*

Cat. No.: *B1681284*

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Introduction

Tetrahydropalmatine (THP) is an isoquinoline alkaloid found predominantly in plants of the *Corydalis* and *Stephania* genera.^[1] It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties. The levo-isomer, l-tetrahydropalmatine (l-THP), is the more potent enantiomer and has garnered significant interest for its therapeutic potential in a range of conditions, including pain, inflammation, and drug addiction.^{[1][2]} This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetic and toxicological profile of Tetrahydropalmatine, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacokinetic Profile

The pharmacokinetic profile of Tetrahydropalmatine is characterized by generally poor oral absorption, rapid clearance, and low bioavailability.^[2] However, its ability to cross the blood-brain barrier contributes to its central nervous system effects.^[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Tetrahydropalmatine in various species.

Table 1: Pharmacokinetic Parameters of I-Tetrahydropalmatine in Humans

Dosage	Cmax	Tmax (h)	AUC (h*ng/mL)	t1/2 (h)	Reference
60 mg (oral)	190 ± 36 ng/mL	1.25 ± 0.59	-	11.42 ± 2.43	[3]
30 mg BID (oral)	42.8 ng/mL (geometric mean)	1.5 (median)	-	-	[3]

Table 2: Pharmacokinetic Parameters of Tetrahydropalmatine Enantiomers in Rats after Oral Administration

Compound	Dose (mg/kg)	Cmax (µg/mL)	AUC _{0-∞} (µg*h/mL)	t1/2 (h)	Reference
(-)-THP (from rac-THP)	40	1.93 ± 0.36	6.65 ± 2.34	-	[No source found]
(+)-THP (from rac-THP)	40	1.11 ± 0.25	2.03 ± 0.45	-	[No source found]
(-)-THP	20	-	-	-	[No source found]
rac-THP	5	-	1.500 ± 0.56	-	[No source found]
I-THP	15	-	-	-	[4]
I-THP	20	-	6.95 ± 0.98	20.26 ± 1.21	[No source found]
I-THP	40	-	9.91 ± 1.11	19.28 ± 1.04	[No source found]
I-THP	80	-	19.19 ± 3.35	31.96 ± 0.85	[No source found]

Table 3: Pharmacokinetic Parameters of Tetrahydropalmatine Enantiomers in Dogs after Oral Administration of rac-THP (40 mg/kg)

Enantiomer	Cmax (µg/mL)	AUC0-∞ (µg*h/mL)
(-)-THP	1.60 ± 0.81	9.88 ± 2.58
(+)-THP	0.36 ± 0.21	1.22 ± 0.40

Metabolism

Tetrahydropalmatine undergoes stereoselective metabolism primarily in the liver. In vitro studies using human and rat liver microsomes have identified cytochrome P450 (CYP) enzymes as the main catalysts for its metabolism.

- In Human Liver Microsomes: CYP3A4/5 and CYP1A2 are the predominant enzymes involved in the metabolism of both THP enantiomers. (+)-THP is preferentially metabolized by CYP1A2. [No source found]
- In Rat Liver Microsomes: CYP3A1/2 and CYP1A2 are the major enzymes responsible for THP metabolism. CYP3A1/2 shows a preference for metabolizing (+)-THP, while CYP1A2 preferentially metabolizes (-)-THP. [No source found]

Toxicological Profile

The toxicological data for Tetrahydropalmatine is limited, with a notable absence of publicly available median lethal dose (LD50) values. The available information is primarily derived from case reports of human overdose and preclinical safety studies.

Quantitative Toxicological Data

Specific LD50 values for Tetrahydropalmatine were not identified in the reviewed literature.

Table 4: Summary of Observed Toxic Effects

Species	Route of Administration	Dose	Observed Effects	Reference
Human	Oral (overdose)	Not specified	Mild neurological disturbance, rapid recovery.	[No source found]
Human	Oral (overdose)	1500-1875 mg	Initial central nervous system depression, no long-term sequelae reported.	[5]
Children	Oral (overdose)	7-60 tablets	CNS, cardiovascular, and respiratory depression; rapid recovery with supportive care.	[5]
Rat	Intraperitoneal	10-50 mg/kg	Proportional decrease in colonic temperature.	[6]
Rat	Intragastric	180 mg/kg	Transient respiratory stimulation followed by severe CNS depression.	[5]
Cat	Intravenous	40 mg/kg	Slight drop in blood pressure and heart rate, no significant effect on cardiac function.	[5]

Rabbit

Intravenous

60 mg/kg

Respiratory
depression.[\[5\]](#)

General Safety and Tolerability

Clinical studies in humans have shown that I-THP is generally well-tolerated at therapeutic doses. A short course of 30 mg BID of I-THP for 3.5 days in cocaine users was found to be safe and did not produce significant side effects.[\[3\]](#) However, due to its central nervous system effects, caution is advised, and there is potential for cardiac and neurological toxicity at higher doses.[\[2\]](#)

Experimental Protocols

Pharmacokinetic Study in Rats (Oral Administration)

This protocol is a composite based on several cited studies.

- **Animals:** Male Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight before dosing with free access to water.
- **Dosing:** I-tetrahydropalmatine is dissolved in a suitable vehicle (e.g., saline, distilled water) and administered via oral gavage at a specific dose (e.g., 15 mg/kg).[\[4\]](#)
- **Blood Sampling:** Blood samples (approximately 0.3 mL) are collected from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[\[4\]](#)
- **Plasma Preparation:** Plasma is separated by centrifugation and stored at -80°C until analysis.
- **Bioanalysis:** Plasma concentrations of THP and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
- **Pharmacokinetic Analysis:** Pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and t_{1/2} are calculated from the plasma concentration-time data using non-compartmental analysis.

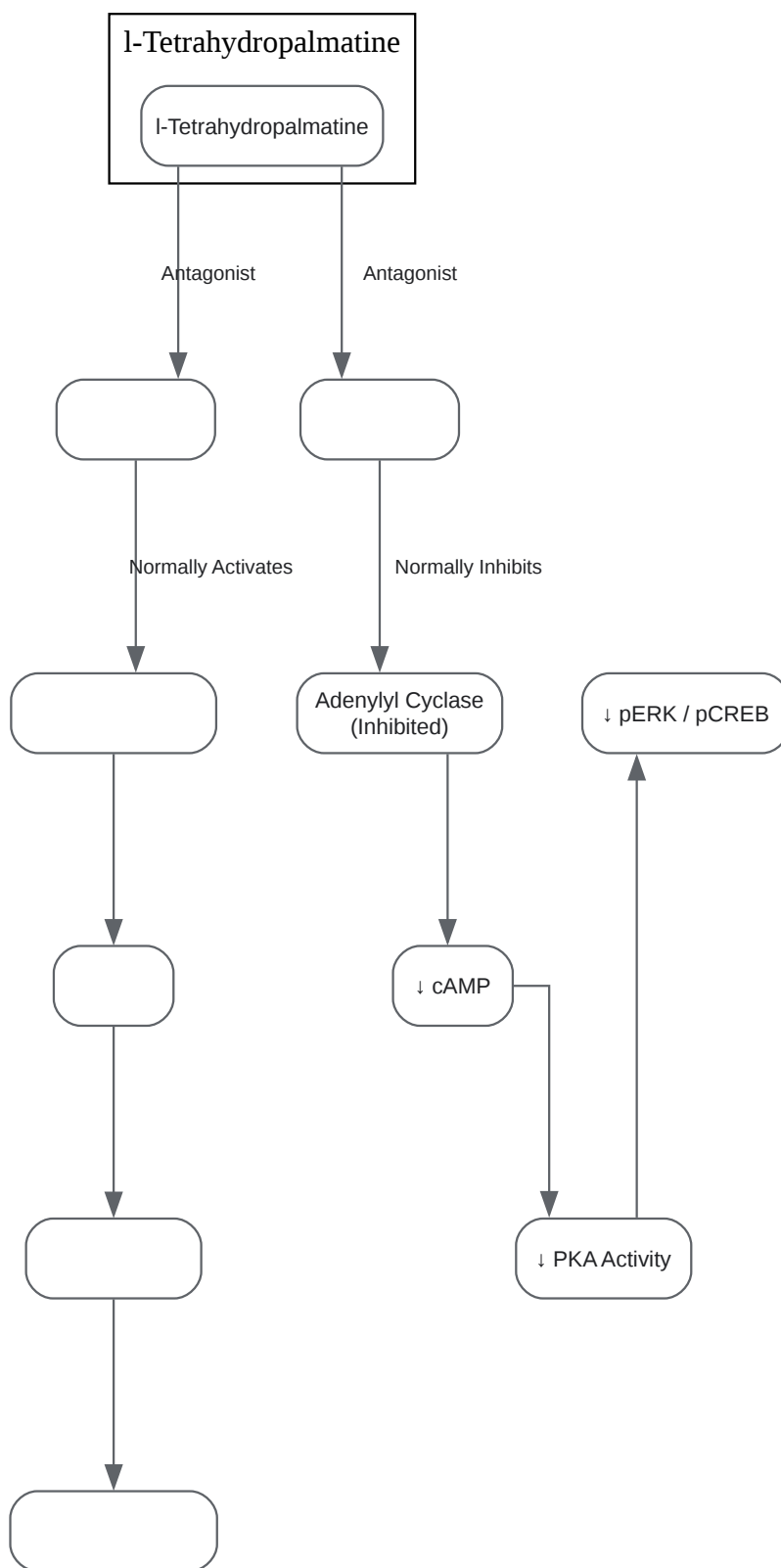
Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

- **Animals:** A small number of animals (typically rats or mice) of a single sex (usually females) are used for each step.
- **Dosing:** The test substance is administered orally by gavage at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Stepwise Procedure:** The outcome of the first step (mortality or evident toxicity) determines the dose for the next step. If no mortality occurs at the highest dose, the study is concluded.
- **Endpoint:** The study allows for the classification of the substance's toxicity and an estimation of the lethal dose range, rather than a precise LD50 value.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Dopamine Receptor Antagonism

l-Tetrahydropalmatine acts as a dopamine receptor antagonist, with a notable affinity for D1, D2, and D3 receptors.^[1] This antagonism is central to its therapeutic effects, particularly in the context of addiction and neurological disorders.

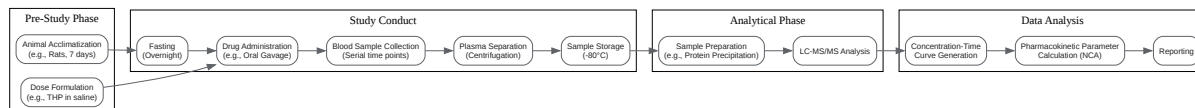


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Caption: Dopamine Receptor Signaling Pathway Modulated by I-Tetrahydropalmatine.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.



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Caption: Workflow for a Typical In Vivo Pharmacokinetic Study.

Conclusion

Tetrahydropalmatine, particularly its levo-isomer, presents a complex pharmacokinetic and toxicological profile. While its therapeutic potential is significant, its low oral bioavailability poses a challenge for drug development, which is being addressed through formulation strategies. The toxicological profile, while not fully characterized with specific LD50 values, suggests a relatively safe compound at therapeutic doses, though caution is warranted due to its central nervous system effects. Further research, especially long-term toxicology studies, is necessary to fully establish its safety profile for chronic use. The antagonism of dopamine receptors remains a key aspect of its mechanism of action, offering a promising avenue for the treatment of various neurological and psychiatric conditions. This guide provides a foundational understanding for researchers and drug development professionals to inform further investigation and potential clinical application of this intriguing natural compound.

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